(4-Amino-4-methylpentyl)dimethylamine

Catalog No.
S3051463
CAS No.
933723-04-7
M.F
C8H20N2
M. Wt
144.262
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Amino-4-methylpentyl)dimethylamine

CAS Number

933723-04-7

Product Name

(4-Amino-4-methylpentyl)dimethylamine

IUPAC Name

1-N,1-N,4-trimethylpentane-1,4-diamine

Molecular Formula

C8H20N2

Molecular Weight

144.262

InChI

InChI=1S/C8H20N2/c1-8(2,9)6-5-7-10(3)4/h5-7,9H2,1-4H3

InChI Key

AUEGKMPMUOXIIP-UHFFFAOYSA-N

SMILES

CC(C)(CCCN(C)C)N

Solubility

not available

(4-Amino-4-methylpentyl)dimethylamine, also known by its chemical formula C8H20N2C_8H_{20}N_2, is a secondary amine characterized by the presence of an amino group attached to a branched carbon chain. This compound consists of a dimethylamino group and an amino group on a 4-methylpentyl backbone, making it structurally unique among amines. The presence of both amino groups contributes to its basicity and potential reactivity in various chemical processes. The molecular weight of (4-Amino-4-methylpentyl)dimethylamine is approximately 144.26 g/mol.

  • Nucleophilic Substitution Reactions: It can react with alkyl halides to form quaternary ammonium salts through nucleophilic substitution mechanisms.
  • Acylation Reactions: The amino group can undergo acylation, allowing the formation of amides when reacted with acid chlorides or anhydrides.
  • Mannich Reaction: This compound can serve as a nucleophile in the Mannich reaction, where it reacts with formaldehyde and a carbonyl compound to produce β-amino-carbonyl compounds.
  • Reduction Reactions: It can be reduced to form primary amines from corresponding nitriles or amides, typically using reducing agents like lithium aluminum hydride.

(4-Amino-4-methylpentyl)dimethylamine can be synthesized through various methods:

  • Alkylation of Dimethylamine: Starting from dimethylamine, it can be alkylated using 4-methylpentan-1-amine or similar alkyl halides in an SN2 reaction to introduce the branched alkyl group.
  • Reduction of Nitriles: A nitrile precursor can be reduced using lithium aluminum hydride to yield the corresponding primary amine, which can then be further alkylated.
  • Gabriel Synthesis: This method involves the reaction of potassium phthalimide with an alkyl halide followed by hydrolysis to yield the desired amine.

(4-Amino-4-methylpentyl)dimethylamine finds applications primarily in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals. Its ability to act as a nucleophile makes it useful in various coupling reactions and for synthesizing more complex organic molecules.

Potential

(4-Amino-4-methylpentyl)dimethylamine shares structural similarities with other secondary amines. Here are some comparable compounds:

Compound NameStructureUnique Features
Dimethylamine(CH3)2NH(CH_3)_2NHSimple structure; widely used as a building block
Diethylamine(C2H5)2NH(C_2H_5)_2NHSimilar properties; larger ethyl groups
2-AminobutaneC4H11NH2C_4H_{11}NH_2Primary amine; different reactivity
1-MethylpiperidineC6H13NC_6H_{13}NCyclic structure; used in pharmaceuticals

Uniqueness

The uniqueness of (4-Amino-4-methylpentyl)dimethylamine lies in its branched structure combined with two amino groups, which enhances its reactivity compared to simpler amines. Its specific configuration allows for diverse synthetic applications that may not be possible with more linear or less substituted amines.

XLogP3

0.7

Dates

Modify: 2023-08-18

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